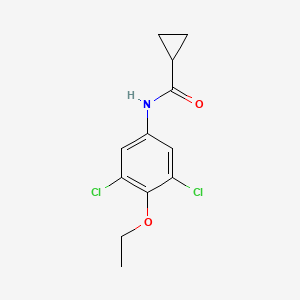
4-(Dimethylamino)-1-sulfanylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1-sulfanylbutan-2-one is an organic compound that features both a dimethylamino group and a sulfanyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-sulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with a suitable sulfanyl reagent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like dicyclohexyl carbodiimide . Another method involves the reductive amination of a precursor ketone with dimethylamine and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates, optimization of reaction conditions, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1-sulfanylbutan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products based on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1-sulfanylbutan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1-sulfanylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The sulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A related compound with similar nucleophilic properties.
Dimethylamine: Shares the dimethylamino group but lacks the sulfanyl group.
4-Dimethylaminobenzoic acid: Contains a dimethylamino group attached to a benzoic acid backbone.
Uniqueness
4-(Dimethylamino)-1-sulfanylbutan-2-one is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propiedades
Número CAS |
60872-44-8 |
|---|---|
Fórmula molecular |
C6H13NOS |
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1-sulfanylbutan-2-one |
InChI |
InChI=1S/C6H13NOS/c1-7(2)4-3-6(8)5-9/h9H,3-5H2,1-2H3 |
Clave InChI |
IENVBCNIHMNVMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


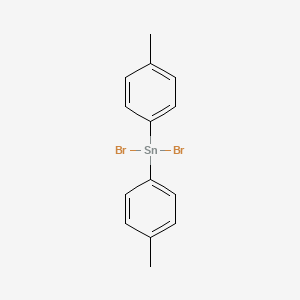
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)

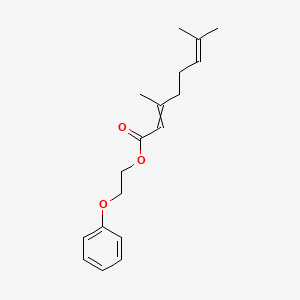

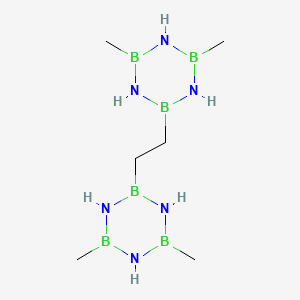

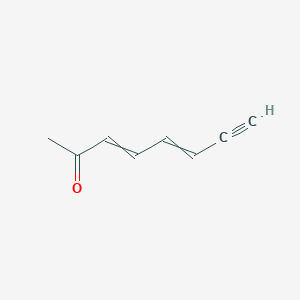
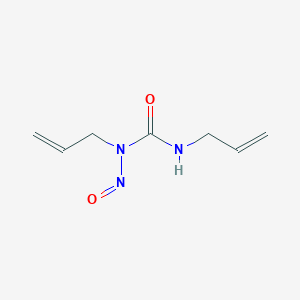
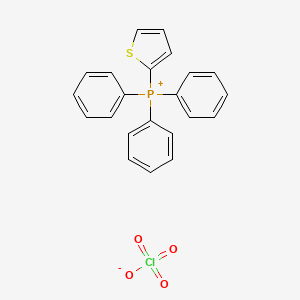
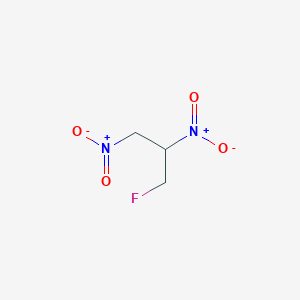

![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
